5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1184916-48-0
VCID: VC15969480
InChI: InChI=1S/C9H16N2O.ClH/c12-9-2-1-8(11-9)7-3-5-10-6-4-7;/h7-8,10H,1-6H2,(H,11,12);1H
SMILES:
Molecular Formula: C9H17ClN2O
Molecular Weight: 204.70 g/mol

5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride

CAS No.: 1184916-48-0

Cat. No.: VC15969480

Molecular Formula: C9H17ClN2O

Molecular Weight: 204.70 g/mol

* For research use only. Not for human or veterinary use.

5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride - 1184916-48-0

Specification

CAS No. 1184916-48-0
Molecular Formula C9H17ClN2O
Molecular Weight 204.70 g/mol
IUPAC Name 5-piperidin-4-ylpyrrolidin-2-one;hydrochloride
Standard InChI InChI=1S/C9H16N2O.ClH/c12-9-2-1-8(11-9)7-3-5-10-6-4-7;/h7-8,10H,1-6H2,(H,11,12);1H
Standard InChI Key XGZBSQWRYHZRNM-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)NC1C2CCNCC2.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 5-piperidin-4-ylpyrrolidin-2-one hydrochloride, reflects its bicyclic architecture: a pyrrolidin-2-one (γ-lactam) ring fused to a piperidine moiety at the 4-position. Key identifiers include:

PropertyValueSource
CAS No.1184916-48-0
Molecular FormulaC9H17ClN2O\text{C}_9\text{H}_{17}\text{ClN}_2\text{O}
Molecular Weight204.70 g/mol
SMILESC1CC(=O)NC1C2CCNCC2.Cl
InChIKeyXGZBSQWRYHZRNM-UHFFFAOYSA-N

The hydrochloride salt enhances solubility, a critical factor in drug formulation. The γ-lactam ring introduces hydrogen-bonding capacity via its carbonyl group (C=O\text{C=O}), while the piperidine nitrogen provides a protonation site .

Stereochemical Considerations

Although stereochemistry is unspecified in available data, the piperidine ring’s chair conformation and pyrrolidinone’s planar lactam group suggest restricted rotation. Computational models predict a topological polar surface area of 41.1 Ų, indicative of moderate membrane permeability .

Synthesis and Production

Challenges in Optimization

Key hurdles include:

  • Regioselectivity: Ensuring piperidine attachment at the pyrrolidinone’s 5-position.

  • Byproduct Formation: Minimizing lactam hydrolysis during acidic workup.

Physicochemical Properties

Computed Properties

PubChem-derived data reveal critical parameters for drug-likeness:

PropertyValueRelevance
Hydrogen Bond Donors3Solubility, target interactions
Hydrogen Bond Acceptors2Membrane permeability
Rotatable Bonds1Conformational flexibility
Topological Polar Surface Area41.1 ŲBlood-brain barrier penetration

The compound’s logP (partition coefficient) remains uncalculated, but its moderate polar surface area suggests balanced lipophilicity .

Analytical Characterization

Spectroscopic Methods

  • NMR: Expected signals include δ 1.5–2.5 ppm (piperidine CH₂), δ 3.2–3.8 ppm (N–CH₂), and δ 170–175 ppm (C=O).

  • Mass Spectrometry: Predicted molecular ion peak at m/z 204.10 (M⁺) .

Applications and Future Directions

Pharmaceutical Intermediates

The compound’s bifunctional structure positions it as a precursor for:

  • Dual-acting kinase inhibitors.

  • Neuroactive prodrugs requiring enhanced solubility.

Research Gaps

  • In Vivo Studies: Pharmacokinetic and toxicity profiling.

  • Crystallography: X-ray diffraction to resolve stereochemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator